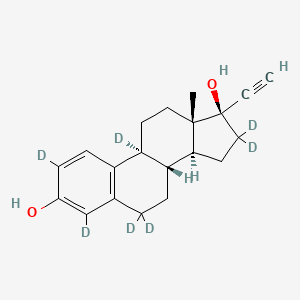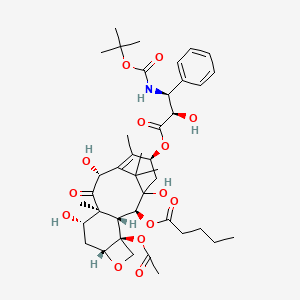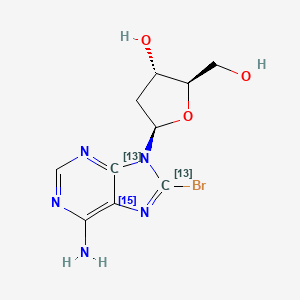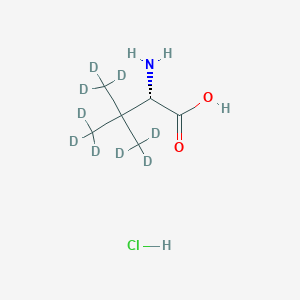
N-(3,3-dimethylbutyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-Dimethylbutyl)cyclopentanamine is a chemical compound with the molecular formula C₁₂H₂₄N₂. It is a secondary amine featuring a cyclopentane ring attached to a 3,3-dimethylbutyl group. This compound is of interest in various scientific and industrial applications due to its unique structure and properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of cyclopentanone with 3,3-dimethylbutylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation: Another method is the alkylation of cyclopentylamine with 3,3-dimethylbutyl bromide or chloride using a strong base like potassium tert-butoxide.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding amine oxide.
Reduction: Reduction reactions can convert the amine oxide back to the original amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and strong bases are employed.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Reduced amines.
Substitution: Various substituted cyclopentanamines.
Scientific Research Applications
N-(3,3-Dimethylbutyl)cyclopentanamine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3,3-Dimethylbutyl)cyclopentanamine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-(3,3-Dimethylbutyl)cyclopentanamine is structurally similar to other cyclopentanamines and alkylamines. its unique 3,3-dimethylbutyl group imparts distinct chemical and physical properties. Similar compounds include:
Cyclopentylamine
N-ethylcyclopentanamine
N-propylcyclopentanamine
These compounds differ in their alkyl chain length and branching, which can affect their reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-(3,3-dimethylbutyl)cyclopentanamine |
InChI |
InChI=1S/C11H23N/c1-11(2,3)8-9-12-10-6-4-5-7-10/h10,12H,4-9H2,1-3H3 |
InChI Key |
NGCSNHPMGCGCLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCNC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2Z)-1-cyclopropyl-2-(dimethylaminomethylidene)-3-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B15352637.png)




![Methyl 2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoate](/img/structure/B15352668.png)

![4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B15352679.png)



